
6-methoxy-4-trifluoromethylquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one is an organic compound belonging to the quinazolinone family. This compound is characterized by the presence of a methoxy group at the 6th position and a trifluoromethyl group at the 4th position on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a methoxy-substituted benzoyl chloride.
Cyclization: The intermediate formed undergoes cyclization in the presence of a suitable base, such as sodium hydride, to form the quinazolinone core.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
6-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and trifluoromethyl groups can be substituted under specific conditions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
科学的研究の応用
6-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol
- 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid
Uniqueness
6-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
特性
分子式 |
C10H7F3N2O2 |
|---|---|
分子量 |
244.17 g/mol |
IUPAC名 |
6-methoxy-4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-5-2-3-7-6(4-5)8(10(11,12)13)15-9(16)14-7/h2-4H,1H3,(H,14,15,16) |
InChIキー |
BOJVYLXMURURSZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(NC(=O)N=C2C=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)
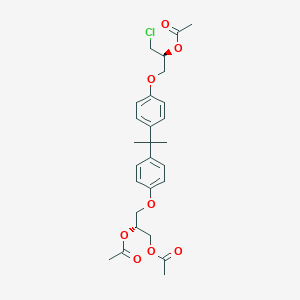
![2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione](/img/structure/B13130902.png)
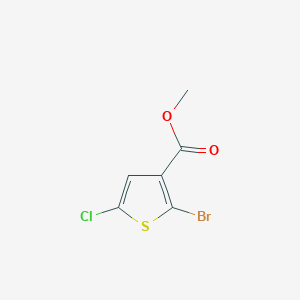


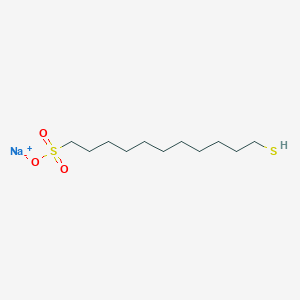

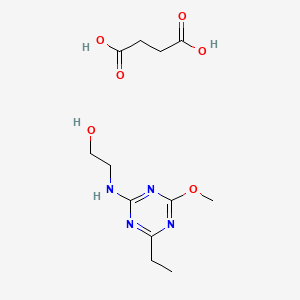
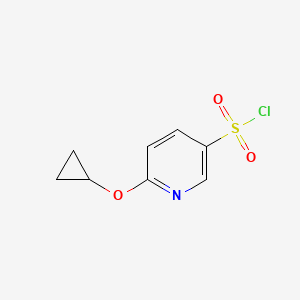

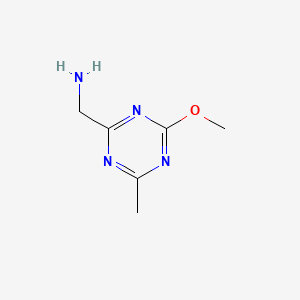
![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)

